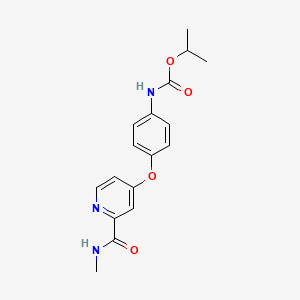![molecular formula C18H20N2O3 B2659463 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034595-16-7](/img/structure/B2659463.png)
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
The molecular formula of the compound is C16H17NO2S . The InChI representation of the compound is InChI=1S/C16H17NO2S/c1-11-6-14(20-9-11)15(18)17-10-16(19)7-12-4-2-3-5-13(12)8-16/h2-6,9,19H,7-8,10H2,1H3,(H,17,18) . The Canonical SMILES representation is CC1=CSC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O .Physical and Chemical Properties Analysis
The molecular weight of the compound is 287.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 287.09799996 g/mol . The Topological Polar Surface Area of the compound is 77.6 Ų . The compound has a Heavy Atom Count of 20 .Wissenschaftliche Forschungsanwendungen
Antihypertensive Effects
N-(biphenylylmethyl)imidazoles, which share structural similarities with the queried compound, have been developed as potent, orally active antihypertensive agents. These compounds, such as DuP 753, have shown significant efficacy in reducing blood pressure (Carini et al., 1991).
Alzheimer's Disease Treatment
A series of hydroxamic acids, including compounds structurally related to the queried compound, have demonstrated potent selective inhibition against histone deacetylase 6 (HDAC6). These inhibitors have shown potential in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, offering neuroprotective activity (Lee et al., 2018).
Drug Metabolism Studies
19F-nuclear magnetic resonance (NMR) has been utilized to study the metabolism and disposition of potent HIV integrase inhibitors, including compounds with structural similarities to the queried compound. This research aids in understanding the pharmacokinetics and pharmacodynamics of these drugs (Monteagudo et al., 2007).
Polymer Synthesis
Compounds with structural features similar to the queried compound have been used in the synthesis of ordered polymers. For example, the synthesis of poly(amide−acylhydrazide−amide) involves monomers with comparable structural frameworks, indicating potential applications in materials science (Yu et al., 1999).
Coordination Chemistry
Research in coordination chemistry has explored the use of β-functional phenyl isocyanides, including derivatives of 2,3-dihydro-1H-indol-2-ylidene, which are structurally related to the queried compound. These studies have implications for the development of novel metal-organic frameworks and catalysts (Tamm & Hahn, 1999).
Antiallergic Activity
Research into acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which have structural similarities to the queried compound, has shown potential antiallergic properties. These compounds displayed activity comparable to disodium cromoglycate, indicating their potential use in treating allergies (Wade et al., 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(16-14-7-3-4-8-15(14)23-20-16)19-11-18(22)9-12-5-1-2-6-13(12)10-18/h1-2,5-6,22H,3-4,7-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKVAPIATMHQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)


![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)






![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
